VP3.15 dihydrobromide is a small heterocyclic molecule [] classified as a dual inhibitor of glycogen synthase kinase 3β (GSK3β) and phosphodiesterase 7 (PDE7) []. It is being investigated as a potential neuroprotective and disease-modifying treatment for multiple sclerosis (MS), particularly for the primary progressive form (PPMS) [, ].
VP3.15 dihydrobromide acts by simultaneously inhibiting GSK3β and PDE7 []. While the specific mechanisms underlying its effects in MS are still under investigation, the following are proposed:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2